3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy-
Description
3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy- (CAS: Not explicitly provided in evidence), is a halogenated quinoline derivative characterized by a hydroxyl group at position 4 and a chlorine atom at position 2 on the quinoline backbone. Its molecular formula is C₁₀H₆ClNO₃, with a molecular weight of 223.62 g/mol. This compound serves as a critical intermediate in synthesizing antimicrobial agents, particularly fluoroquinolones (FQs) like ciprofloxacin and besifloxacin, which target DNA gyrase and topoisomerase IV in bacteria .
Key synthetic routes involve cyclization of substituted benzaldehydes with acetoacetate derivatives under acid catalysis, followed by hydrolysis . For example, Ukrainets et al. (2005) optimized its esterification under acidic conditions, yielding ethyl esters with high purity . The compound’s structural features—chlorine and hydroxyl groups—enhance antibacterial activity by improving membrane permeability and target binding .
Properties
CAS No. |
169216-68-6 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-chloro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-9-7(10(14)15)8(13)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15) |
InChI Key |
FAUALAWLNFHAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents. For example, the compound can be synthesized by reacting 2-chloro-4-hydroxyquinoline with carboxylic acid derivatives under acidic conditions . Another method involves the esterification of 2-chloro-4-hydroxyquinoline-3-carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-chloro-4-hydroxyquinoline-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, hydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that quinoline derivatives, including 3-quinolinecarboxylic acids, have enhanced activity against a range of bacteria due to their ability to inhibit bacterial growth effectively. For instance, compounds derived from this structure have shown improved efficacy compared to traditional antibiotics, suggesting potential in treating resistant bacterial strains .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of 3-quinolinecarboxylic acid derivatives. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases. A specific study demonstrated that certain derivatives exhibited significant antioxidant activity, with IC50 values indicating their potency in biological systems .
Synthetic Pathways
The synthesis of 3-quinolinecarboxylic acid can be achieved through various methods, including acylation reactions and cyclization processes involving enol ethers. These synthetic routes enable the production of high-purity compounds suitable for pharmaceutical applications . The following table summarizes key synthetic methods:
| Synthesis Method | Description |
|---|---|
| Acylation | Involves acylating diethyl malonate with benzoyl halides to form intermediates. |
| Cyclization | Cyclization of enol ethers with amines at elevated temperatures to yield quinoline derivatives. |
| Hydrolysis | Hydrolysis of esters to produce carboxylic acids with desired functional groups. |
Derivatives and Modifications
Various modifications of the base structure have been explored to enhance biological activity or alter solubility profiles. For instance, the introduction of different substituents on the quinoline ring can lead to compounds with tailored properties for specific therapeutic targets .
Development of Antibacterial Agents
A notable case study involved the synthesis of a series of 4-hydroxyquinoline derivatives that demonstrated superior antibacterial activity compared to existing treatments. The study reported that modifications to the 3-carboxylic acid position significantly influenced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Antioxidant Activity Evaluation
In another investigation, researchers synthesized several derivatives of 3-quinolinecarboxylic acid and evaluated their antioxidant properties using ABTS decolorization assays. The results indicated that specific analogs not only inhibited lipid peroxidation but also scavenged hydroxyl radicals effectively, showcasing their potential as therapeutic agents against oxidative stress .
Mechanism of Action
The mechanism of action of 2-chloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may interfere with bacterial DNA synthesis, making it a potential antimicrobial agent . Additionally, its ability to modulate cellular pathways can contribute to its anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Positional Isomerism: The antimicrobial activity of 2-chloro-4-hydroxy-3-quinolinecarboxylic acid is distinct from its positional isomer, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, due to differences in steric and electronic interactions with bacterial enzymes .
- Fluorine Substitution: Ciprofloxacin (6-fluoro derivative) exhibits enhanced Gram-negative activity compared to non-fluorinated analogues, as fluorine increases lipophilicity and bioavailability .
- Amino vs. Hydroxyl Groups: 4-Amino-6-chloro-3-quinolinecarboxylic acid (CAS: 933740-79-5) shows reduced antibacterial potency compared to hydroxylated derivatives, likely due to altered hydrogen-bonding capabilities .
Key Observations:
- Esterification Efficiency: The ethyl ester of 2-chloro-4-hydroxy-3-quinolinecarboxylic acid is synthesized in higher yields (70%) than its 4-chloro analogue (65%) due to reduced steric hindrance .
- Piperazination Challenges : Introducing the piperazinyl group in ciprofloxacin requires stringent temperature control to avoid byproducts, lowering overall yields compared to simpler derivatives .
Pharmacological Activity
Key Observations:
- Enhanced Potency with Fluorine: Ciprofloxacin’s MIC₉₀ against E. coli is 30-fold lower than non-fluorinated derivatives, underscoring fluorine’s role in enhancing DNA gyrase inhibition .
- Hydroxyl Group Importance: Removal of the 4-hydroxyl group (e.g., in 4-chloroquinoline-3-carboxylic acid) abolishes antibacterial activity, highlighting its critical role in chelating magnesium ions at the enzyme active site .
Physicochemical Properties
Table 4: Solubility and Stability
Key Observations:
- LogP and Bioavailability: Ciprofloxacin’s lower LogP (0.6) correlates with improved water solubility and oral absorption compared to more lipophilic analogues like 4-chloroquinoline-3-carboxylic acid (LogP 2.1) .
- Acid Sensitivity: The 4-hydroxyl group in 2-chloro-4-hydroxy-3-quinolinecarboxylic acid improves stability under acidic conditions compared to non-hydroxylated derivatives .
Biological Activity
3-Quinolinecarboxylic acid, 2-chloro-4-hydroxy- (also known as 2-chloro-4-hydroxyquinoline-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula: C10H6ClNO3
Molecular Weight: 229.62 g/mol
IUPAC Name: 2-chloro-4-hydroxyquinoline-3-carboxylic acid
CAS Number: Not specified in the search results.
1. Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit potent antimicrobial properties. For instance, a study highlighted the effectiveness of various quinolinecarboxylic acids against a range of bacterial strains. The activity of 3-quinolinecarboxylic acid derivatives was assessed through minimum inhibitory concentration (MIC) tests, revealing notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Quinolinecarboxylic acid | 32 | Staphylococcus aureus |
| 2-Chloro-4-hydroxy derivative | 16 | Escherichia coli |
These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy, making these compounds valuable candidates for drug development.
2. Anticancer Properties
The anticancer potential of quinoline derivatives has been extensively studied. A notable case study involved the evaluation of the effects of 2-chloro-4-hydroxyquinoline-3-carboxylic acid on cancer cell lines. Results showed that this compound induced apoptosis in human cancer cells, with mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study:
In vitro studies demonstrated that treatment with 2-chloro-4-hydroxyquinoline resulted in a significant decrease in cell viability in HeLa and MCF-7 cancer cell lines, with IC50 values reported at approximately 20 µM.
3. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. A study investigated its effects on cytokine production in activated macrophages. The results indicated that treatment with 2-chloro-4-hydroxyquinoline significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 2-Chloro-4-hydroxy derivative | 50 | 70 |
This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of 3-quinolinecarboxylic acid, 2-chloro-4-hydroxy-, is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: It can modulate receptor activity related to inflammation and apoptosis.
- Oxidative Stress Reduction: The antioxidant properties help mitigate oxidative stress, contributing to its anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-4-hydroxy-3-quinolinecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A standard synthesis involves chlorination of 4-hydroxyquinoline-3-carboxylic acid precursors using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be refluxed with POCl₃ (10 eq.) at 100°C for 4 hours, followed by ice-water quenching to precipitate the product . Microwave-assisted synthesis may improve efficiency by reducing reaction time and side products . Optimize stoichiometry and temperature to minimize hydrolysis of the chloro substituent.
Q. Which spectroscopic techniques are most reliable for characterizing 2-chloro-4-hydroxy-3-quinolinecarboxylic acid?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro at C2, hydroxy at C4) via chemical shifts (e.g., C2-Cl deshields adjacent protons) .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~2500-3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₀H₆ClNO₃) and fragmentation patterns .
Q. How should researchers handle stability issues during storage of this compound?
- Methodological Answer : Store in airtight, light-protected containers under anhydrous conditions to prevent hydrolysis of the chloro group. Use desiccants (e.g., silica gel) and maintain temperatures below -20°C for long-term stability. Avoid exposure to bases or oxidizing agents, which may degrade the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or intermolecular hydrogen bonding. Use:
- Variable Temperature (VT) NMR : To suppress dynamic effects and clarify splitting patterns .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations and identify coupling pathways .
- X-ray Crystallography : Resolve ambiguity by determining solid-state structure .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Replace Cl at C2 with F, Br, or methyl groups to assess electronic effects on bioactivity .
- Carboxylic Acid Modifications : Esterify or amidate the C3-carboxylic acid to evaluate pharmacokinetic properties .
- Biological Assays : Test derivatives against target enzymes (e.g., bacterial gyrase or HIV integrase) using fluorescence polarization or MIC assays .
Q. How can computational methods predict biological targets for 2-chloro-4-hydroxy-3-quinolinecarboxylic acid?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high-affinity binding pockets for quinoline scaffolds (e.g., topoisomerases) .
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. CF₃ at C2) with bioactivity data to design optimized analogs .
Data Contradiction and Optimization
Q. Why might synthetic yields vary significantly between reported methods, and how can this be addressed?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent Purity : Ensure POCl₃ is freshly distilled to avoid moisture-induced side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity compared to toluene .
- Workup Procedures : Use acidic (pH 2-3) conditions during precipitation to minimize product loss .
Q. How should researchers interpret conflicting biological activity data across studies?
- Methodological Answer :
- Control Experiments : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Replicate assays under consistent conditions (e.g., cell line, incubation time) .
- Meta-Analysis : Compare data across structurally similar quinolines (e.g., 6-chloro vs. 8-trifluoromethyl analogs) to identify trends .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
